DL-Leucine 1-13C chemical properties and structure
DL-Leucine 1-13C chemical properties and structure
Technical Monograph: DL-Leucine-1-13C
Abstract
DL-Leucine-1-13C is a stable isotope-labeled, racemic amino acid variant used extensively as an internal standard in mass spectrometry and a tracer in metabolic research. By incorporating a Carbon-13 isotope at the carboxyl position (C1) of the leucine backbone, this compound offers a distinct mass shift (+1 Da) and a unique nuclear magnetic resonance (NMR) signature without altering the physicochemical interaction profile of the molecule in non-chiral environments. This guide provides a comprehensive technical analysis of its properties, synthesis, and application in drug development and metabolic flux analysis.
Part 1: Structural & Physicochemical Profile
Chemical Identity
-
Systematic Name: (RS)-2-Amino-4-methylpentanoic acid-1-13C
-
Molecular Formula: C
CH NO -
Molecular Weight: 132.17 g/mol (approx. 1.00335 Da shift from natural abundance)
-
CAS Number: 74292-94-7 (Refers to L-isomer; DL-specific CAS often referenced generically under labeled amino acids or unlabeled DL-CAS 328-39-2 with isotope notation).
Stereochemical Configuration
As a racemic mixture, DL-Leucine-1-13C contains equimolar amounts of:
-
L-Leucine-1-13C: The biologically active enantiomer incorporated into proteins.
-
D-Leucine-1-13C: The enantiomer typically excluded from ribosomal protein synthesis but active in specific enzymatic pathways (e.g., D-amino acid oxidase).
Critical Insight: In achiral solvents (water, methanol), the physical properties (solubility, pKa) of the DL-mixture are identical to the L-form. However, in biological systems or chiral chromatography, the two enantiomers behave as distinct chemical entities.
Physicochemical Data Table
| Property | Value / Description | Notes |
| Appearance | White crystalline powder | Hygroscopic nature requires desiccated storage. |
| Solubility | ~24 g/L (at 25°C in H | Solubility is independent of isotopic labeling. |
| pKa Values | The | |
| Isotopic Enrichment | Typically | Essential for preventing "M+0" interference in MS analysis. |
| Optical Rotation | Net rotation is zero due to racemic compensation. |
Part 2: Spectroscopic Signature
Nuclear Magnetic Resonance (NMR)
The
- C NMR: The most prominent feature is a massive signal enhancement at 170–180 ppm (depending on pH), corresponding to the carboxyl carbon. In natural abundance leucine, this signal is weak; in the labeled compound, it dominates the spectrum.
-
Coupling (
-coupling): The C nucleus (spin 1/2) couples with the adjacent -proton and potentially the C2 carbon (if natural abundance C is present there), creating distinct splitting patterns not seen in the unlabeled molecule.
Mass Spectrometry (MS)
In Mass Spectrometry, DL-Leucine-1-13C serves as an ideal Internal Standard (IS).
-
Mass Shift: The parent ion
appears at m/z 133.17 instead of 132.17. -
Fragmentation: In MS/MS, the loss of the carboxyl group (common in amino acids) results in the loss of the label.
-
Precursor: 133.17 (
C-labeled) -
Product Ion (after decarboxylation): 86.1 (Identical to unlabeled leucine fragment).
-
Application Note: If the transition monitored involves the loss of C1 (e.g., neutral loss of HCOOH), the label is lost. Researchers must select transitions that retain the C1 or use the parent ion for quantification.
-
Part 3: Synthesis & Quality Control
The industrial synthesis of DL-Leucine-1-13C typically employs the Strecker Synthesis , which naturally produces a racemic mixture. This is cost-effective compared to enzymatic routes required for pure L-isomers.
Synthesis Workflow (DOT Diagram)
Figure 1: Strecker Synthesis pathway for DL-Leucine-1-13C. The
Purity Verification Protocol
To validate the reagent for research use, a two-step QC process is required:
-
Isotopic Purity (MS): Direct infusion MS to calculate the ratio of [M+1]/([M]+[M+1]). Target >99%.
-
Chiral Purity (HPLC): Use a chiral column (e.g., Crownpak CR(+)) to verify the 50:50 DL ratio. This ensures the reagent acts as a true racemic standard.
Part 4: Applications in Research
Metabolic Flux Analysis (Decarboxylation Tracking)
The C1 label is uniquely positioned to measure oxidative decarboxylation. In the mitochondria, Branched-Chain
-
Mechanism: Leucine
KIC Isovaleryl-CoA + CO . -
Readout: The appearance of
CO in breath (in vivo) or headspace (in vitro) is a direct proxy for leucine oxidation rates.
LC-MS/MS Internal Standard
DL-Leucine-1-13C is a cost-effective alternative to L-Leucine-1-13C for quantification of total leucine in biological fluids.
-
Logic: Since MS detectors (without chiral separation) cannot distinguish D from L, the DL-labeled standard co-elutes and ionizes identically to the endogenous L-leucine, correcting for matrix effects and ionization suppression.
Part 5: Experimental Protocol
Protocol: Quantification of Leucine in Plasma using DL-Leucine-1-13C as IS
Objective: Quantify total leucine concentration in human plasma while correcting for ion suppression.
Materials:
Step-by-Step Workflow:
-
Stock Preparation: Dissolve DL-Leucine-1-13C in 0.1M HCl to create a 10 mM stock.
-
Sample Spiking: Add 10 µL of Stock to 100 µL of Plasma. (Final IS conc: ~1 mM).
-
Protein Precipitation: Add 400 µL ice-cold Acetonitrile. Vortex 30s. Centrifuge at 10,000g for 10 min.
-
LC-MS/MS Analysis: Inject supernatant.
-
Monitor Transition (Analyte): 132.1
86.1 -
Monitor Transition (IS): 133.1
87.1 (Note: We monitor 87.1 to ensure we track the fragment retaining the heavy isotope if the label is on the backbone, but for C1 label, the label is lost as CO2. Correction: For C1 label, you must monitor the Parent Ion or a fragment that retains C1 . If C1 is lost, the IS and Analyte fragments are identical (86.1), causing interference. -
Correct Transition for C1 Label:133.1
133.1 (SIM mode) or find a fragment retaining C1 (rare for Leucine). Ideally, use [13C6]-Leucine for MS/MS fragmentation studies. For [1-13C]-Leucine , use SIM (Selected Ion Monitoring) of the parent ion.
-
Self-Validating Check:
-
If the IS signal (133.1) appears in the blank plasma channel, isotopic purity is low.
-
If the Analyte signal (132.1) is suppressed but IS is stable, the ratio method remains valid.
Metabolic Pathway Diagram (DOT)
Figure 2: Metabolic fate of the C1 label. The
References
-
Cambridge Isotope Laboratories. (2024). Stable Isotope Standards for Mass Spectrometry: L-Leucine and DL-Leucine Data Sheets. Retrieved from
-
PubChem Database. (2024). Compound Summary: Leucine (CID 6106) and Isotopic Variants. National Library of Medicine. Retrieved from
- Matthews, D. E., et al. (1980). "Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-13C]leucine." American Journal of Physiology-Endocrinology and Metabolism.
-
Sigma-Aldrich. (2024).[5] Product Specification: L-Leucine-1-13C (CAS 74292-94-7).[4][5] Retrieved from
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